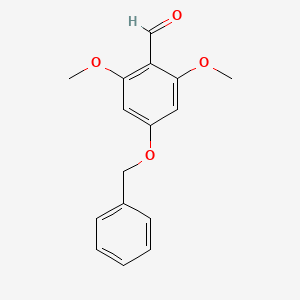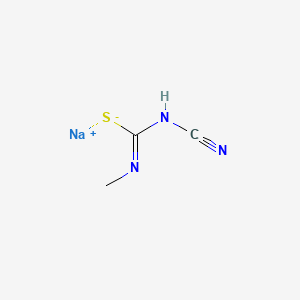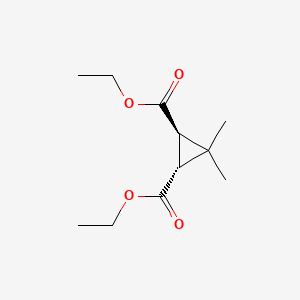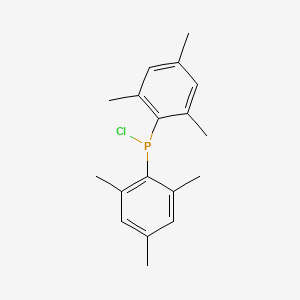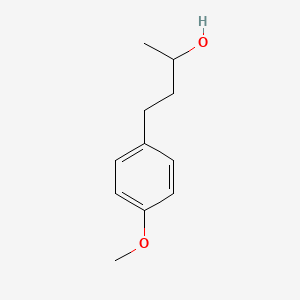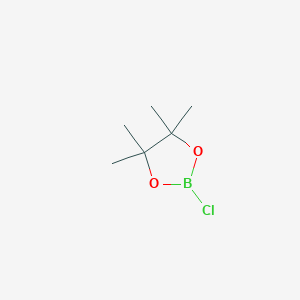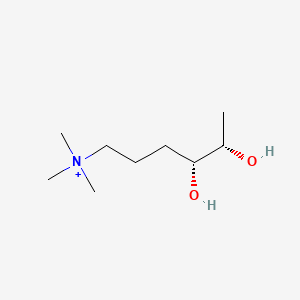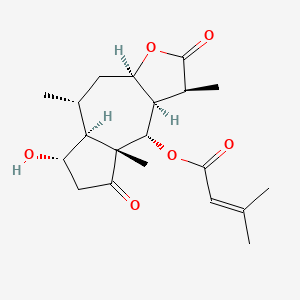
(2-Hydroxy-1,1-dimethylethyl)ammonium toluene-4-sulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(2-Hydroxy-1,1-dimethylethyl)ammonium toluene-4-sulphonate is a chemical compound with the molecular formula C11H19NO4S and a molecular weight of 261.338 g/mol . It is also known by other names such as 1-Propanol, 2-amino-2-methyl-, 4-methylbenzenesulfonate (salt) and 2-Amino-2-methyl-1-propanol, 4-methylbenzenesulfonate (salt) . This compound is commonly used in various chemical processes and has significant applications in scientific research.
準備方法
The synthesis of (2-Hydroxy-1,1-dimethylethyl)ammonium toluene-4-sulphonate typically involves the reaction of 2-amino-2-methyl-1-propanol with toluene-4-sulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity .
化学反応の分析
(2-Hydroxy-1,1-dimethylethyl)ammonium toluene-4-sulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
科学的研究の応用
(2-Hydroxy-1,1-dimethylethyl)ammonium toluene-4-sulphonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is utilized in biochemical assays and as a buffer in biological experiments.
作用機序
The mechanism of action of (2-Hydroxy-1,1-dimethylethyl)ammonium toluene-4-sulphonate involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activity, altering cellular signaling pathways, or interacting with specific receptors. Detailed studies on its mechanism of action are essential to understand its effects at the molecular level .
類似化合物との比較
(2-Hydroxy-1,1-dimethylethyl)ammonium toluene-4-sulphonate can be compared with similar compounds such as:
2-Amino-2-methyl-1-propanol: A related compound with similar structural features.
Toluene-4-sulfonic acid: The sulfonic acid counterpart used in the synthesis of the compound.
特性
CAS番号 |
68298-05-5 |
|---|---|
分子式 |
C11H19NO4S |
分子量 |
261.34 g/mol |
IUPAC名 |
(1-hydroxy-2-methylpropan-2-yl)azanium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C7H8O3S.C4H11NO/c1-6-2-4-7(5-3-6)11(8,9)10;1-4(2,5)3-6/h2-5H,1H3,(H,8,9,10);6H,3,5H2,1-2H3 |
InChIキー |
WCZPIHSRNOTNQU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(CO)N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(C)(CO)[NH3+] |
Key on ui other cas no. |
68298-05-5 |
関連するCAS |
124-68-5 (Parent) |
配列 |
X |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


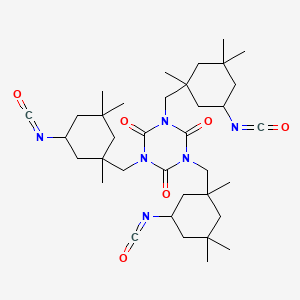

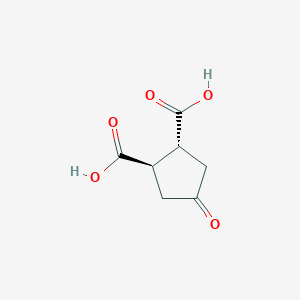
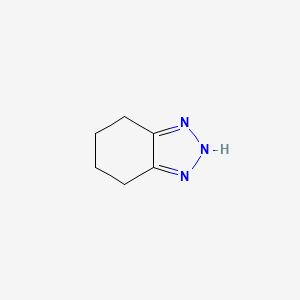
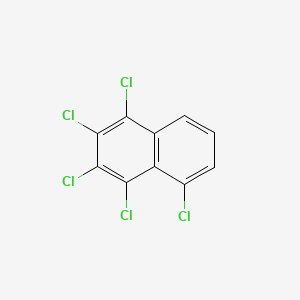
![3,4-Dimethylbenzo[d]oxazol-2(3h)-one](/img/structure/B3055935.png)
